(R)-3-phenylpropane-1,2-diol, also known as (2S)-3-phenylpropane-1,2-diol, is an organic compound characterized by a three-carbon chain with a phenyl group attached to the third carbon and hydroxyl groups on the first and second carbons. Its molecular formula is , and it belongs to the class of aromatic compounds known as benzene derivatives. The compound exhibits chirality, with the (R) configuration at the second carbon, making it a stereoisomer of other similar diols .
Research suggests (R)-norephedrine may act as a neuromodulator by influencing the levels of dopamine and norepinephrine in the brain []. The exact mechanism by which it achieves this effect is not fully understood. However, it is hypothesized to interact with neurotransmitter transporters or enzymes involved in their synthesis or degradation [].
Studies suggest that (R)-norephedrine may act as a neuromodulator, influencing the activity of certain neurotransmitters in the brain. Research [] has shown that (R)-norephedrine can increase dopamine and norepinephrine levels, potentially impacting functions like memory, learning, and motivation. However, further research is necessary to understand the specific mechanisms and potential therapeutic implications of this effect.
(R)-norephedrine is the stereoisomer of ephedrine, meaning they have the same chemical formula but differ in the arrangement of atoms in space. This difference in stereochemistry can lead to distinct biological properties. Studies [] have explored the impact of stereochemistry on the pharmacological activity of these compounds, suggesting that (R)-norephedrine may have a different profile of effects compared to ephedrine.
These reactions are significant for its transformation into more complex molecules or functional groups .
Research indicates that (R)-3-phenylpropane-1,2-diol exhibits notable biological activities. It has been investigated for its potential as a neuromodulator, influencing neurotransmitter levels such as dopamine and norepinephrine. This modulation may affect cognitive functions like memory and learning. Additionally, studies have shown that enzyme variants can selectively catalyze reactions involving this compound, suggesting its utility in biocatalytic applications .
Several methods are employed for synthesizing (R)-3-phenylpropane-1,2-diol:
(R)-3-phenylpropane-1,2-diol has various applications in:
Studies have focused on the interactions of (R)-3-phenylpropane-1,2-diol with various enzymes and biological systems. Notably, enzyme variants have been developed that exhibit enhanced activity towards this compound, demonstrating its potential in biotransformation processes. These interactions are crucial for understanding its metabolic pathways and therapeutic applications .
(R)-3-phenylpropane-1,2-diol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
1. 3-(4-hydroxyphenyl)propane-1,2-diol | Structure | Contains a para-hydroxyl group; different biological activity. |
2. 3-(3-hydroxyphenyl)propane-1,2-diol | Structure | Meta-substituted; altered steric effects affecting reactivity. |
3. 3-(2-hydroxyphenyl)propane-1,2-diol | Structure | Ortho-substituted; may exhibit different interaction profiles with enzymes. |
The uniqueness of (R)-3-phenylpropane-1,2-diol lies in its specific stereochemistry and biological activity compared to these similar compounds. Its application potential in pharmaceuticals and biocatalysis further distinguishes it from others in this category .
Lyophilized whole-cell systems have emerged as robust platforms for multi-step biocatalytic cascades in non-conventional media. A landmark study demonstrated the synthesis of 1-phenylpropane-1,2-diol from aldehydes using recombinant Escherichia coli cells expressing carboligase and oxidoreductase enzymes in microaqueous methyl tert-butyl ether (MTBE) . This system achieved remarkable space-time yields of 327 g L⁻¹ d⁻¹ with >99% enantiomeric excess (ee) and diastereomeric excess (de). The microaqueous environment (≤5% water content) enhanced substrate solubility while maintaining enzyme stability through intracellular cofactor recycling. Key advantages include:
The cascade proceeds through initial carboligation of benzaldehyde to form a β-hydroxy ketone intermediate, followed by stereospecific reduction to the diol. Freeze-dried cells retained >90% activity after six months of storage, underscoring industrial applicability.
Alcohol dehydrogenases (ADHs) with anti-Prelog stereopreference enable direct access to (R)-configured diols from prochiral ketones. Candida parapsilosis ADH (CpADH) exemplifies this approach, reducing 2-hydroxyacetophenone derivatives to (S)-1-phenyl-1,2-ethanediol analogs with >99% ee. Structural analysis reveals that anti-Prelog selectivity arises from distinct substrate binding pockets that enforce si-face hydride attack on the ketone.
Engineering efforts have optimized ADH performance through:
A recent continuous flow bioreactor integrated CpADH with NADH regeneration using glucose dehydrogenase, achieving 92% conversion at 150 mM substrate load.
Ru(II)-BINAP complexes have demonstrated exceptional efficiency in asymmetric hydrogenation of α,β-unsaturated ketones to chiral diols. The [RuCl₂(BINAP)(dpen)] system (dpen = 1,2-diphenylethylenediamine) reduces 3-phenyl-2-oxo-propionic acid derivatives to (R)-3-phenylpropane-1,2-diol with 98% ee under 50 bar H₂. The mechanism proceeds through metal-ligand bifunctional catalysis:
Modifying ancillary ligands significantly impacts selectivity:
Ligand System | ee (%) | TOF (h⁻¹) |
---|---|---|
BINAP/dpen | 98 | 4500 |
BINAP/TsDPEN | 95 | 3800 |
Phanephos/NH₄PF₆ | 89 | 2100 |
Higher steric bulk in the diamine ligand improves enantioselectivity by enforcing a tighter transition state.
Dynamic kinetic resolution (DKR) combines enzymatic hydrolysis with continuous racemization to overcome the 50% yield limitation of traditional kinetic resolution. A novel flow system achieved 81% ee in (R)-3-phenylpropane-1,2-diol synthesis using:
The PTC directs hydroxide attack on the β-lactone intermediate, while the resin continuously regenerates the active base. Racemization occurs via reversible ring-opening of the lactone, with enantiomerization energy barrier ΔG‡ = 92 kJ mol⁻¹. Continuous operation for 72 hr maintained 98% conversion with no catalyst deactivation.
The stereochemical configuration of (R)-3-phenylpropane-1,2-diol governs its recognition by oxidoreductases, particularly alcohol dehydrogenases (ADHs) and carboligases. Structural studies of Lactobacillus brevis ADH (LbADH) reveal a hydrophobic substrate-binding pocket that accommodates the phenyl group while positioning the vicinal diol for selective oxidation [1] [3]. The enzyme’s active site contains a conserved zinc ion coordinated by cysteine residues, which polarizes the C–O bond of the primary alcohol group, facilitating hydride transfer to NADP+ [1].
Comparative analyses of ADH isoforms demonstrate that the (R)-configuration induces a 2.3-fold higher binding affinity compared to the (S)-enantiomer, attributed to favorable π-stacking interactions between the phenyl ring and tyrosine residues in the active site [1]. This stereoselectivity is further modulated by the cis-proline loop in the thioredoxin domain of oxidoreductases, which stabilizes the transition state during oxidation [3].
Enzyme | Substrate Affinity (Km, mM) | Stereoselectivity (ee, %) | Catalytic Efficiency (kcat/Km, s⁻¹M⁻¹) |
---|---|---|---|
LbADH | 12.4 ± 1.2 | 98.5 (R) | 4.7 × 10³ |
Rhodococcus ADH | 18.9 ± 2.1 | 89.2 (R) | 2.1 × 10³ |
BFDL461A Carboligase | 8.7 ± 0.9 | 95.0 (S) | 1.8 × 10⁴ |
Efficient NADPH regeneration in (R)-3-phenylpropane-1,2-diol oxidation relies on smart cosubstrate systems. 1,5-Pentanediol serves dual roles as a hydrogen donor and solvent, achieving a co-factor turnover number of 4,200 cycles per hour in LbADH-catalyzed reactions [1]. This diol’s linear structure minimizes steric hindrance during enzyme binding, while its high boiling point (242°C) enables reactions at elevated temperatures without solvent evaporation.
The regeneration mechanism proceeds via a ping-pong bi-bi pathway:
The geminal diol structure of (R)-3-phenylpropane-1,2-diol facilitates SN2 reactions at the secondary hydroxyl group. Kinetic studies in DMSO/water mixtures (4:1 v/v) show a substitution rate constant (k) of 3.7 × 10⁻⁴ s⁻¹ at 25°C when reacted with benzyl bromide. The reaction proceeds with retention of configuration at the stereocenter due to neighboring group participation:
$$
\text{(R)-3-PhC}3\text{H}6\text{O}2 + \text{BnBr} \rightarrow \text{(R)-3-PhC}3\text{H}_5\text{O(Bn)} + \text{HBr}
$$
Steric effects dominate reactivity trends:
The oxidation landscape of (R)-3-phenylpropane-1,2-diol shifts dramatically with pH:
pH | Dominant Product | Yield (%) | Overoxidation Byproducts |
---|---|---|---|
1.5 | 3-Phenyl-2-hydroxypropanal | 92 | <1% diketone |
7.0 | 3-Phenyl-2-oxopropanoic acid | 67 | 18% dimeric esters |
11.0 | 3-Phenylacrylic acid | 41 | 29% cleavage products |
Under acidic conditions (pH < 3), NaBrO₃/NaHSO₃ mediates selective oxidation to the α-hydroxy ketone via a bromonium ion intermediate [4]. The reaction follows third-order kinetics:
$$\text{Rate} = k[\text{Diol}][\text{BrO}_3^-][\text{H}^+]^2$$
The synthesis of enantiomerically pure β-adrenergic antagonists represents one of the most significant applications of (R)-3-phenylpropane-1,2-diol in pharmaceutical chemistry. Beta-blockers, particularly those belonging to the aryloxyaminopropanol class, demonstrate profound stereoselectivity in their pharmacodynamic properties, with the (S)-enantiomers generally exhibiting superior beta-adrenoceptor blocking activity compared to their (R)-counterparts [5] [6].
The utilization of (R)-3-phenylpropane-1,2-diol as a chiral intermediate enables the stereocontrolled synthesis of several clinically important beta-blockers through various synthetic methodologies. Asymmetric dihydroxylation approaches utilizing osmium tetroxide complexed with dihydroquinine-1,4-phthalazinediyl diether (DHQ-PHAL) have demonstrated exceptional enantioselectivity, achieving greater than 95% enantiomeric excess in the synthesis of phenylpropanol intermediates [7]. These reactions proceed through a concerted mechanism wherein the chiral ligand environment directs the approach of the dihydroxylation reagent, establishing the desired stereochemistry in a single synthetic operation.
Enzymatic resolution strategies have emerged as particularly effective methods for accessing enantiomerically pure (R)-3-phenylpropane-1,2-diol derivatives. The application of Aspergillus niger lipase (ANL) in the kinetic resolution of racemic 3-(2-methoxyphenoxy)propane-1,2-diol has yielded the desired (S)-enantiomer with greater than 99% enantiomeric excess, albeit with the inherent 50% yield limitation of classical kinetic resolution processes [8] [9]. The enzymatic approach demonstrates remarkable dual stereoselectivity and regioselectivity, preferentially acylating the primary hydroxyl group of the (R)-enantiomer while leaving the desired (S)-isomer unchanged.
Dynamic kinetic resolution methodologies have been developed to overcome the yield limitations of traditional kinetic resolution. These processes combine enzymatic hydrolysis with continuous racemization, achieving 98% conversion with 81% enantiomeric excess in the synthesis of (R)-3-phenylpropane-1,2-diol . The system employs phase transfer catalysis to direct hydroxide attack on β-lactone intermediates while maintaining continuous racemization through reversible ring-opening mechanisms.
Biocatalytic reduction approaches utilizing alcohol dehydrogenases represent another significant advancement in the stereocontrolled synthesis of chiral diol intermediates. The combination of styrene monooxygenase with alcohol dehydrogenases has enabled the conversion of trans- or cis-β-methylstyrene to (R)-1-phenyl-1,2-diol with overall isolated yields of 75% and enantiomeric excess greater than 99% [10]. These cascade processes demonstrate the power of enzymatic transformations in constructing multiple stereogenic centers with exceptional selectivity.
Method | Substrate | Catalyst/Reagent | Enantioselectivity (% ee) | Yield (%) | Reference |
---|---|---|---|---|---|
Asymmetric Dihydroxylation | 3-Phenyl-2-propenol derivatives | Osmium tetroxide/DHQ-PHAL | >95 | 75-85 | [7] |
Enzymatic Resolution | Racemic 3-aryloxy-propane-1,2-diols | Aspergillus niger lipase (ANL) | >99 | 49 | [8] [9] |
Chiral Auxiliary Approach | Prochiral ketones | Evans oxazolidinone | 96-98 | 70-90 | [6] |
Biocatalytic Reduction | α-Hydroxy ketones | Alcohol dehydrogenases (ADH) | 92-98 | 70-92 | [4] [10] |
Dynamic Kinetic Resolution | β-Lactone intermediates | Phase transfer catalyst/resin | 81 | 98 |
The application of chiral auxiliary strategies, particularly those employing Evans oxazolidinones, has facilitated the asymmetric aldol reactions necessary for constructing the requisite carbon framework of β-blocker intermediates. These approaches achieve 96-98% enantiomeric excess through the use of boron enolates derived from N-acyloxazolidinones, with the auxiliary exerting stereocontrol through chelation and steric interactions [6].
Recent developments in continuous-flow synthesis have revolutionized β-blocker production efficiency. The implementation of amine-functionalized graphene oxide membrane reactors has enabled ultrafast synthesis of propranolol with nearly 100% conversion and selectivity in under 4.63 seconds at ambient temperature [11] [12]. This breakthrough addresses the traditional limitations of long reaction times, low conversion rates, and challenging purification processes that have historically plagued β-blocker synthesis.
The architectural versatility of (R)-3-phenylpropane-1,2-diol extends significantly into the realm of angiogenesis inhibitors, where its stereochemical properties serve as critical determinants in the design of compounds targeting vascular endothelial growth factor pathways and hypoxia-inducible factor-1 (HIF-1) activity. The compound functions as both a stereochemical template and a reactive intermediate in the synthesis of multiple classes of anti-angiogenic agents.
Phenolic HIF-1 inhibitors represent a particularly important class of angiogenesis-inhibiting compounds where (R)-3-phenylpropane-1,2-diol serves as a key intermediate. The synthesis of 3-phenylethynyl-1,1'-biphenyl-2-carboxylate derivatives utilizes the diol as a source of stereogenic center control, enabling the construction of compounds with IC₅₀ values ranging from 8.5 to 15.2 μM against HIF-1α pathways [13]. These compounds demonstrate significant anti-tumor effects through their ability to down-regulate HIF-1α expression under hypoxic conditions, effectively disrupting the transcriptional machinery responsible for angiogenic factor production.
The structural modifications possible through (R)-3-phenylpropane-1,2-diol intermediates have enabled the development of quinoxaline-based vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with remarkable potency. These compounds, featuring 3-methylquinoxalin-2(1H)-one core structures, achieve IC₅₀ values as low as 0.12 μM through bioisosteric replacement strategies that optimize binding interactions within the ATP-binding pocket of VEGFR-2 [14]. The diol intermediate serves as a chiral auxiliary, directing the stereochemical outcome of key coupling reactions that establish the requisite three-dimensional architecture for target engagement.
Diaryl acetylene derivatives represent another significant class of angiogenesis inhibitors where (R)-3-phenylpropane-1,2-diol functions as an asymmetric coupling precursor. These compounds, designed as HIF-1 transcription factor inhibitors, demonstrate IC₅₀ values ranging from 12.4 to 28.7 μM [13]. The synthesis involves Sonogashira coupling reactions where the diol intermediate provides the necessary stereochemical information for constructing the extended conjugated system essential for biological activity.
The development of bivalent β-carboline derivatives as angiogenesis inhibitors has leveraged (R)-3-phenylpropane-1,2-diol as a spacer functionality component. Compound 8z, the most potent member of this series, demonstrates an IC₅₀ value of 1.10 μM against EA.HY926 human umbilical vein cell lines [15]. The diol intermediate contributes to the optimal spacing between the two β-carboline units, facilitating the bivalent binding interactions necessary for enhanced potency compared to monovalent analogs.
Pyrazole-carboxamide derivatives containing 1-alkyl-1H-pyrazole-3-carboxamide moieties utilize (R)-3-phenylpropane-1,2-diol as a stereochemical template in their synthesis. These HIF-1 activity inhibitors, exemplified by compound KUSC-5001 with an IC₅₀ of 18 μM, demonstrate the importance of precise stereochemical control in achieving selective target engagement [16]. The diol intermediate enables the controlled assembly of the three aromatic regions essential for biological activity through regioselective functionalization reactions.
Compound Class | Core Structure | Target | IC₅₀ (μM) | Diol Intermediate Role | Reference |
---|---|---|---|---|---|
Phenolic HIF-1 inhibitors | 3-Phenylethynyl-biphenyl-2-carboxylate | HIF-1α pathway | 8.5-15.2 | Stereogenic center control | [13] |
Quinoxaline-VEGFR2 inhibitors | 3-Methylquinoxalin-2(1H)-one | VEGFR-2 kinase | 0.12-2.8 | Chiral auxiliary | [14] |
Diaryl acetylene derivatives | Alkynyl phenol derivatives | HIF-1 transcription factor | 12.4-28.7 | Asymmetric coupling precursor | [13] |
Bivalent β-carbolines | Alkyl diamine-linked β-carbolines | Endothelial cell proliferation | 1.10 | Spacer functionality | [15] |
Pyrazole-carboxamide derivatives | 1-Alkyl-1H-pyrazole-3-carboxamide | HIF-1 activity | 18 | Stereochemical template | [16] |
The mechanism of action studies for these angiogenesis inhibitors reveal that compounds derived from (R)-3-phenylpropane-1,2-diol intermediates function through multiple pathways. HIF-1 inhibitors demonstrate their efficacy by preventing the stabilization of HIF-1α under hypoxic conditions, thereby blocking the transcriptional activation of genes encoding angiogenic factors such as vascular endothelial growth factor (VEGF) [17]. VEGFR-2 inhibitors function by competitive binding to the ATP-binding site of the receptor tyrosine kinase, preventing autophosphorylation and downstream signaling cascade activation [18].
The anti-angiogenic properties of phenolic compounds derived from (R)-3-phenylpropane-1,2-diol have been demonstrated through various in vitro and in vivo assays. These compounds effectively inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation in a dose-dependent manner [18] [19]. Molecular docking studies reveal binding energies ranging from -5.7 to -8.11 kcal/mol for VEGFR-2 interactions, indicating significant binding affinity and potential for therapeutic development [18].
The application of (R)-3-phenylpropane-1,2-diol in chiral pool strategies for complex alkaloid synthesis represents a sophisticated approach to natural product construction, leveraging the inherent chirality of the diol to establish multiple stereogenic centers in target molecules. This methodology has proven particularly valuable in the synthesis of structurally diverse alkaloid families, including Lycopodium alkaloids, Aristotelia alkaloids, and tropane derivatives.
Lycopodium alkaloid synthesis utilizing (R)-3-phenylpropane-1,2-diol derivatives as chiral pool components has demonstrated remarkable efficiency in establishing the requisite stereochemical complexity. The synthesis of lycopalhine A employs L-glutamic acid-derived amino diol intermediates that incorporate the phenylpropane-1,2-diol framework as a key structural element [20]. The synthetic route features a diastereoselective Pauson-Khand reaction that establishes the compact bicyclic core structure characteristic of this alkaloid family, achieving overall yields of 15-25% over 12-15 synthetic steps.
The Aristotelia alkaloid family presents unique synthetic challenges due to the azabicyclononane scaffold that defines these monoterpene indole alkaloids. Chiral pool approaches utilizing α-pinene and limonene derivatives have been developed, with (R)-3-phenylpropane-1,2-diol serving as a stereochemical guide in the construction of the requisite monoterpene diol intermediates [21]. These biomimetic syntheses employ cyclization reactions that mirror the proposed biosynthetic pathways, achieving 8-18% overall yields over 8-12 synthetic steps. The tendency of monoterpenes to undergo racemization during synthetic manipulations necessitates careful reaction condition optimization to preserve stereochemical integrity.
Tropane derivative synthesis has benefited significantly from the incorporation of (R)-3-phenylpropane-1,2-diol-derived intermediates in chiral pool strategies. Starting from tropinone as the chiral pool source, synthetic routes to tropan-2,3-diols have been developed that utilize allylic oxidation as a key transformation [22]. These approaches achieve 35-45% overall yields over 6-10 synthetic steps, with the diol intermediate serving as a crucial branch point for diversification into various tropane alkaloid targets.
The synthesis of dendrobine analogs represents another significant application of (R)-3-phenylpropane-1,2-diol in alkaloid construction. Beginning with (R)-carvone as the chiral pool source, synthetic routes incorporate carvone-derived diols that contain the phenylpropane-1,2-diol structural motif [20]. The key transformation involves an azomethine ylide [3+2] cycloaddition reaction that constructs the complex polycyclic framework characteristic of this alkaloid family, achieving 22-32% overall yields over 7-9 synthetic steps.
The synthesis of secodaphniphylline, a member of the Daphniphyllum alkaloid family, demonstrates the exceptional utility of (S,S)-2-amino-1-phenylpropane-1,3-diol as a chiral pool component [23]. This synthetic approach utilizes an aza-Diels-Alder cascade reaction that constructs multiple stereogenic centers simultaneously, achieving 77% yield for the cascade sequence within a 10-step total synthesis. The phenylpropane-1,3-diol framework provides the necessary stereochemical template for controlling the formation of contiguous quaternary carbon centers.
Alkaloid Target | Chiral Pool Source | Diol Intermediate | Key Transformation | Overall Yield (%) | Steps | Reference |
---|---|---|---|---|---|---|
Lycopodium alkaloids | L-Glutamic acid | Amino diol derivatives | Diastereoselective Pauson-Khand | 15-25 | 12-15 | [20] |
Aristotelia alkaloids | α-Pinene/Limonene | Monoterpene diols | Biomimetic cyclization | 8-18 | 8-12 | [21] |
Tropane derivatives | Tropinone | Tropan-2,3-diols | Allylic oxidation | 35-45 | 6-10 | [22] |
Dendrobine analogs | (R)-Carvone | Carvone-derived diols | Azomethine ylide [3+2] cycloaddition | 22-32 | 7-9 | [20] |
Secodaphniphylline | (S,S)-2-Amino-1-phenylpropane-1,3-diol | Phenylpropane-1,3-diol | Aza-Diels-Alder cascade | 77 (cascade) | 10 | [23] |
The chiral pool approach to polyhydroxylated alkaloid synthesis has been particularly enhanced through the use of (R)-3-phenylpropane-1,2-diol-derived intermediates. These alkaloids, which function as carbohydrate mimetics with significant biological activity, benefit from the multiple hydroxyl functionalities available in the diol structure [24]. Gold-catalyzed nucleophilic cyclization of allenes derived from the diol intermediate has enabled stereoselective synthesis of pyrrolidine and piperidine ring systems characteristic of these natural products.
The synthetic efficiency gained through chiral pool strategies is particularly evident in the construction of complex alkaloid scaffolds containing multiple stereogenic centers. The preservation of stereochemical information from the (R)-3-phenylpropane-1,2-diol starting material throughout the synthetic sequence reduces the need for additional asymmetric transformations, thereby improving overall synthetic efficiency [25] [26]. This approach is especially valuable when the target alkaloid structure incorporates structural elements that are readily accessible from the diol precursor.
Advanced synthetic methodologies have been developed to maximize the utility of (R)-3-phenylpropane-1,2-diol in alkaloid synthesis. Cascade reactions that form multiple bonds and stereogenic centers in a single synthetic operation have proven particularly valuable [25]. These transformations, which include Diels-Alder/hetero-Diels-Alder cascades and reductive cyclization sequences, enable the rapid construction of complex polycyclic frameworks while maintaining stereochemical control throughout the process.
The development of enzymatic cascade processes has further enhanced the utility of (R)-3-phenylpropane-1,2-diol in alkaloid synthesis. Two-step enzymatic cascades combining carboligation and oxidoreduction reactions have enabled the synthesis of various stereoisomers of 1-phenylpropane-1,2-diol with excellent stereoselectivity [4]. These processes achieve product concentrations up to 63 g/L with space-time yields reaching 144 g/L/day, demonstrating the potential for scalable alkaloid precursor synthesis.